2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride
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Overview
Description
2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction is carried out in ethanol with triethylamine as a catalyst . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for both electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring structure allows the compound to bind to specific enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-((4,5-dihydrothiazol-2-yl)thio)-N-methylethan-1-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C6H13ClN2S2 |
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Molecular Weight |
212.8 g/mol |
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C6H12N2S2.ClH/c1-7-2-4-9-6-8-3-5-10-6;/h7H,2-5H2,1H3;1H |
InChI Key |
YWPHIXGPCGIOOM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCSC1=NCCS1.Cl |
Origin of Product |
United States |
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